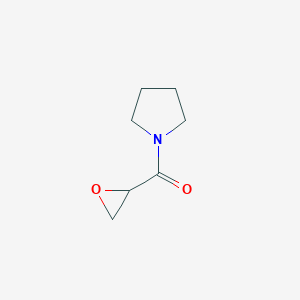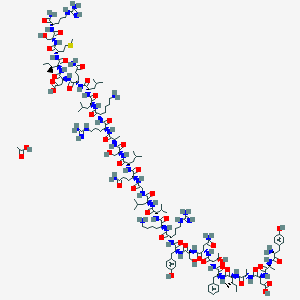![molecular formula C9H13N2O14P3 B056950 [[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate CAS No. 117098-38-1](/img/structure/B56950.png)
[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a chemical compound used in scientific research. It is commonly known as OXPAPhos and is used as a potent inhibitor of protein tyrosine phosphatases. This compound has various applications in scientific research, including the study of biochemical and physiological processes, drug discovery, and drug development.
Mechanism Of Action
OXPAPhos inhibits protein tyrosine phosphatases by binding to the active site of these enzymes and forming a stable complex. This complex prevents the enzymes from dephosphorylating their substrates, thereby modulating cellular signaling pathways.
Biochemical And Physiological Effects
OXPAPhos has various biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Advantages And Limitations For Lab Experiments
OXPAPhos has several advantages for lab experiments. It is a potent inhibitor of protein tyrosine phosphatases, which makes it a valuable tool for studying cellular signaling pathways. It is also relatively easy to synthesize and has good stability in aqueous solutions. However, OXPAPhos has some limitations. It can be toxic to cells at high concentrations, and its inhibitory effects on protein tyrosine phosphatases are not specific to individual enzymes.
Future Directions
There are several future directions for the research on OXPAPhos. One potential application is in the development of new cancer therapies. OXPAPhos has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models, making it a promising candidate for further study. Additionally, OXPAPhos could be used to study the role of protein tyrosine phosphatases in various diseases, including diabetes, cardiovascular disease, and immune disorders. Finally, further research could be done to improve the specificity of OXPAPhos for individual protein tyrosine phosphatases, which would make it a more valuable tool for studying cellular signaling pathways.
Synthesis Methods
The synthesis of OXPAPhos involves the reaction of 5-iodouracil with ethyl glyoxylate to form ethyl 5-(2-iodo-4-oxopyrimidine-1-yl)oxopentanoate. This intermediate is then reacted with diethyl phosphite to form ethyl 5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-ylphosphonate. Finally, this compound is treated with hydrogen peroxide and sodium hydroxide to form OXPAPhos.
Scientific Research Applications
OXPAPhos has various applications in scientific research. It is commonly used as a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting these enzymes, OXPAPhos can modulate cellular signaling pathways and provide insights into the underlying biochemical and physiological processes.
properties
CAS RN |
117098-38-1 |
|---|---|
Product Name |
[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Molecular Formula |
C9H13N2O14P3 |
Molecular Weight |
466.13 g/mol |
IUPAC Name |
[[5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,6,8H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17) |
InChI Key |
BRVUPLSOIDPVFS-UHFFFAOYSA-N |
SMILES |
C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O |
Canonical SMILES |
C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O |
synonyms |
3'-keto-2'-deoxyuridine 5'-triphosphate 3-KDUTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)







![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)




